molecular formula C21H19FN4O2 B11230984 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether

Cat. No.: B11230984
M. Wt: 378.4 g/mol
InChI Key: PRMVSXJYQQHYNZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents including a fluoro group, a methoxyphenethyl group, and a phenyl methyl ether group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, a hydrazine derivative can react with a nitrile or an amidine to form the triazole ring, which can then be fused with a pyrimidine ring.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) on the triazolopyrimidine core is replaced by the methoxyphenethyl group.

    Formation of the Phenyl Methyl Ether: The phenyl methyl ether group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazolopyrimidine core can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives

    Reduction: Dihydro derivatives

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.

    Biology: It can be used as a probe to study biological pathways and molecular interactions, particularly those involving nucleic acids and proteins.

    Materials Science: The unique electronic properties of this compound make it of interest for the development of organic semiconductors and other advanced materials.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds, particularly those used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The triazolopyrimidine core can mimic the structure of natural nucleotides, allowing it to interact with nucleic acid-binding proteins and enzymes. The fluoro and methoxyphenethyl groups can enhance binding affinity and selectivity by forming additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: A simpler analog without the fluoro, methoxyphenethyl, and phenyl methyl ether groups.

    4-Fluoro-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but lacks the methoxyphenethyl and phenyl methyl ether groups.

    4-Methoxyphenethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but lacks the fluoro and phenyl methyl ether groups.

Uniqueness

3-Fluoro-4-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the fluoro group can enhance metabolic stability and binding affinity, while the methoxyphenethyl group can improve solubility and bioavailability. The phenyl methyl ether group can further modulate the compound’s physicochemical properties and interactions with molecular targets.

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19FN4O2/c1-27-15-6-3-14(4-7-15)5-10-20-24-21-23-12-11-19(26(21)25-20)17-9-8-16(28-2)13-18(17)22/h3-4,6-9,11-13H,5,10H2,1-2H3

InChI Key

PRMVSXJYQQHYNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=C(C=C(C=C4)OC)F

Origin of Product

United States

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